molecular formula C15H13FO4 B6364426 5-(3,4-Dimethoxyphenyl)-2-fluorobenzoic acid CAS No. 1184594-71-5

5-(3,4-Dimethoxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6364426
CAS No.: 1184594-71-5
M. Wt: 276.26 g/mol
InChI Key: ICHXJINXQYTJSM-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-fluorobenzoic acid: is an organic compound that features a benzoic acid core substituted with a 3,4-dimethoxyphenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Dimethoxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(3,4-Dimethoxyphenyl)-2-fluorobenzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may be investigated for its effects on various biological targets and pathways .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-(3,4-Dimethoxyphenyl)-2-fluorobenzoic acid is unique due to the presence of both the 3,4-dimethoxyphenyl group and the fluorine atom, which confer distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-6-4-10(8-14(13)20-2)9-3-5-12(16)11(7-9)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHXJINXQYTJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681105
Record name 4-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184594-71-5
Record name 4-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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